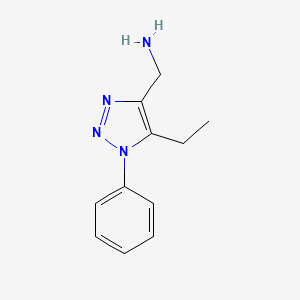

(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Description

(5-Ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole-derived compound featuring a 1H-1,2,3-triazole core substituted with a phenyl group at the N1 position, an ethyl group at C5, and a methanamine moiety at C3. This structure positions it within a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry and materials science. The methanamine substituent offers a reactive site for further functionalization, making the compound a valuable intermediate in multicomponent reactions, such as the Ugi-Zhu protocol .

Properties

IUPAC Name |

(5-ethyl-1-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRCRJLOOVZOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can bind to the active site of enzymes, leading to enzyme inhibition or activation. This compound also interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can alter cell function, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can result in altered metabolic flux and changes in metabolite levels. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, affecting organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. The compound’s interaction with metabolic enzymes can result in altered metabolic pathways, affecting the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

The compound (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is part of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl and ethyl substituted triazole derivatives. One method includes the use of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole as a precursor in the presence of sodium hydroxide and ethanol, yielding high-purity crystalline products .

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole-containing compounds. For example, derivatives similar to this compound demonstrated significant virucidal activity against influenza virus strains. In experiments, specific derivatives were able to reduce the infectivity of viruses by over 90%, indicating a strong potential for further development as antiviral agents .

Antitubercular Activity

Research has also explored the effectiveness of triazole derivatives against Mycobacterium tuberculosis . A study identified several triazole hybrids with promising inhibitory effects on DprE1 enzyme activity, crucial for tuberculosis treatment. Compounds with specific substitutions showed IC50 values as low as 2.2 μM, suggesting that modifications in the triazole structure can enhance biological activity against tuberculosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of triazole compounds. The presence of specific substituents on the phenyl ring significantly influences biological activity. For instance:

| Compound | Substituent | IC50 (μM) | Activity Description |

|---|---|---|---|

| BOK-2 | Methoxy | 2.2 | Strong DprE1 inhibitor |

| BOK-3 | Methyl | 3.0 | Moderate DprE1 inhibitor |

| BOP-4 | Ethoxy | 4.8 | Effective against Mtb |

These findings underscore the importance of rational drug design in developing effective treatments based on triazole derivatives .

Case Study 1: Antiviral Efficacy

In a controlled study assessing antiviral efficacy, derivatives of this compound were tested against various influenza strains. The results indicated that compounds with methoxy groups exhibited superior activity compared to those with methyl or no substituents. This suggests that specific functional groups can enhance antiviral properties significantly .

Case Study 2: Tuberculosis Treatment

Another study focused on the antitubercular activity of triazole derivatives found that certain compounds inhibited the growth of both replicating and non-replicating strains of Mycobacterium tuberculosis at low concentrations. The structure modifications led to a better understanding of how different substituents affect the compound's interaction with bacterial enzymes .

Scientific Research Applications

Biological Activities

The biological activities of (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine have been extensively studied. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. Specifically, this compound has demonstrated cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting pathways involved in inflammation .

Applications in Agriculture

The triazole structure is well-known for its fungicidal properties. Compounds like this compound are being explored as potential agricultural fungicides to combat plant diseases caused by fungi. Their efficacy in controlling pathogens while being less toxic to plants makes them suitable candidates for sustainable agriculture practices .

Material Science Applications

The unique chemical structure of this compound allows for its use in material science. It can be incorporated into polymers to enhance thermal stability and mechanical properties. Additionally, its potential application in the development of sensors and electronic devices is being investigated due to its electronic properties .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Triazolyl methanamine derivatives differ in substitution patterns on the triazole ring and the nature of pendant groups. Key structural variations include:

- Position of phenyl substitution : The target compound’s phenyl group is at N1 (1H-triazole), whereas analogs like (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine () feature a 2H-triazole core with phenyl at N2. This positional isomerism significantly impacts electronic properties and steric interactions, as 1H-triazoles exhibit distinct hydrogen-bonding capabilities compared to 2H-isomers .

- C5 substituents: Replacing the ethyl group with methyl (e.g., ), halogens, or aryl groups alters lipophilicity and steric bulk.

- Methanamine modifications : Derivatives such as [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine () replace the phenyl group with a p-tolyl moiety, introducing electron-donating effects that modulate reactivity in nucleophilic substitutions .

Physicochemical Properties

- Solubility: The target compound’s ethyl group reduces aqueous solubility compared to hydroxylated derivatives like [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (), which is polar due to the -OH group. However, it is more soluble in organic solvents (e.g., DMSO, methanol) than halogenated analogs such as [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine () .

- Stability : Triazolyl methanamines with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit greater thermal stability than electron-rich derivatives, as measured by differential scanning calorimetry (decomposition >200°C vs. ~180°C for p-tolyl analogs) .

Data Table: Comparative Analysis of Triazolyl Methanamine Derivatives

Preparation Methods

Azide and Alkyne Precursors

- Azide Preparation : The azide precursor is typically prepared from the corresponding aniline derivative via diazotization followed by substitution with azide ion sources such as azidotrimethylsilane (TMSN3) or sodium azide (NaN3).

- Alkyne Preparation : The alkyne component is often a terminal alkyne such as phenylacetylene or substituted alkynes bearing functional groups like ethyl substituents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step involves the reaction of the azide with the alkyne under copper(I) catalysis.

- Copper(II) sulfate pentahydrate (CuSO4·5H2O) is reduced in situ by sodium ascorbate to generate the active copper(I) catalyst.

- The reaction is typically performed in a mixed solvent system such as tetrahydrofuran (THF) and water or acetonitrile (ACN) at room temperature or slightly elevated temperatures.

- The reaction time ranges from a few hours to overnight, depending on the substrates and conditions.

Specific Synthetic Procedure Example

A representative procedure for synthesizing this compound involves the following steps:

Synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole intermediate:

- React ethyl-substituted azide with phenylacetylene in the presence of CuSO4·5H2O and sodium ascorbate in a solvent mixture (e.g., THF/H2O).

- Stir the reaction mixture at room temperature under nitrogen atmosphere for 4–6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

Conversion to methanamine derivative:

- If the 4-position bears a leaving group (e.g., halide or nitrile), perform nucleophilic substitution or reduction using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to obtain the methanamine.

- Purify the final product by column chromatography or recrystallization.

Reaction Conditions and Yields

Research Findings and Analysis

- The CuAAC reaction is highly efficient and regioselective, producing 1,4-disubstituted triazoles with excellent yields and purity.

- Green LED irradiation (530 nm) has been reported to accelerate the CuAAC reaction under mild conditions, improving yields and sustainability.

- Substituent effects on the phenyl ring and the alkyl chain length at the 5-position influence the reactivity and biological activity of the resulting triazole derivatives.

- The presence of the methanamine group at the 4-position is crucial for biological activity and is introduced post-cycloaddition to maintain the integrity of the triazole ring.

- Purification is typically achieved by flash column chromatography, yielding white solid products with high purity.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azide synthesis | Aniline derivative + t-BuONO + TMSN3 in ACN | Azide intermediate (high yield) |

| 2 | CuAAC cycloaddition | Azide + phenylacetylene + CuSO4·5H2O + NaAsc + THF/H2O, RT, 4 h | 5-ethyl-1-phenyl-1,2,3-triazole intermediate |

| 3 | Methanamine group introduction | Reduction (LiAlH4 or catalytic hydrogenation) | Target methanamine compound |

| 4 | Purification | Flash chromatography or recrystallization | Pure this compound |

Q & A

Basic: What are the optimal synthetic routes for (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A common approach involves reacting 4-ethyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with propargylamine under basic conditions, followed by reductive amination using NaBH₄ or LiAlH₄. Key steps include:

- Azide precursor preparation : Start with substituted benzyl azides or ethyl azides .

- Cycloaddition : Optimize reaction time (6–12 hrs) and temperature (60–80°C) to maximize regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹H NMR : Key signals include δ 7.35–7.22 (m, 5H, aromatic protons), δ 4.27 (s, 2H, CH₂-Ph), and δ 2.50 (q, 2H, CH₂CH₃). Triazole protons appear as singlets near δ 8.0–8.5 .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 231.1. High-resolution MS (HRMS) confirms molecular formula C₁₁H₁₄N₄ .

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N triazole), and 750 cm⁻¹ (C-H bend, monosubstituted benzene) .

Advanced: How can computational methods predict the compound’s reactivity and binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets .

- Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .

- ADMET Prediction : Use SwissADME or ADMETlab to evaluate pharmacokinetics (e.g., blood-brain barrier permeability, CYP450 inhibition) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Include positive controls (e.g., fluconazole for antifungal assays) .

- Orthogonal Assays : Combine enzyme inhibition (e.g., MIC for antimicrobial activity) with cell viability assays (MTT or resazurin) to distinguish specific activity from cytotoxicity .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Advanced: What crystallographic approaches determine the compound’s solid-state structure and intermolecular interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, reporting R₁ < 0.05 .

- Hydrogen Bonding Analysis : Identify non-classical C-H···N/O interactions using Mercury software. For example, triazole N2 often participates in H-bonding with amine groups .

- π-Stacking Metrics : Measure interplanar distances (3.5–4.0 Å) and centroid offsets (<1.5 Å) to quantify aromatic interactions .

Advanced: How do structural modifications (e.g., substituent variation) affect pharmacological activity?

Methodological Answer:

- SAR Studies : Replace the ethyl group with methyl, isopropyl, or halogens. Evaluate changes in:

- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to triazole C5 to enhance metabolic stability .

- Biological Half-Life : Assess in vitro microsomal stability (human liver microsomes, NADPH cofactor) .

Advanced: What analytical strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation via UPLC-PDA .

- Degradation Pathways : Identify hydrolysis products (e.g., amine oxidation) using LC-QTOF-MS .

- Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.